molecular formula C13H15N3O3S B2822499 (2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID CAS No. 329267-50-7

(2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID

Cat. No.: B2822499
CAS No.: 329267-50-7
M. Wt: 293.34
InChI Key: BWSVSYMGZWMCJF-SREVYHEPSA-N
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Description

(2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID is an organic compound with a complex structure that includes a thiourea moiety, an amino group, and a butenoic acid backbone

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiourea moiety can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of an organic compound refers to how it behaves in a biological system. This is highly specific to the compound and the system in which it is used .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its reactivity, toxicity, and the conditions under which it is used. Material safety data sheets (MSDS) provide information on the hazards associated with specific compounds .

Future Directions

The future directions for research on a specific organic compound would depend on its properties and potential applications. This could include developing new synthetic routes, studying its reactivity, or exploring its use in medicine or industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID typically involves multiple steps. One common method starts with the preparation of 3-phenylthiourea, which is then reacted with ethyl 4-oxo-2-butenoate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: This compound has a similar carboxylic acid functionality but lacks the thiourea and amino groups.

    Intermetallic compounds:

Uniqueness

(2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides versatility in synthesis and functionality, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(Z)-4-oxo-4-[2-(phenylcarbamothioylamino)ethylamino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11(6-7-12(18)19)14-8-9-15-13(20)16-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,17)(H,18,19)(H2,15,16,20)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSVSYMGZWMCJF-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)NCCNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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